o-Mentha-1(7),5,8-triene
Description
o-Mentha-1(7),5,8-triene is a monoterpene hydrocarbon characterized by a cyclohexene backbone with double bonds at positions 1(7), 5, and 6.
Properties
CAS No. |
76786-83-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
3-methylidene-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4,6,10H,1,3,5,7H2,2H3 |
InChI Key |
HZHNTXKWFDHZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC=CC1=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of o-Mentha-1(7),5,8-triene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. For instance, the cyclization of a p-menthane derivative can yield this compound . Industrial production methods often involve the extraction of essential oils from plants, followed by purification processes such as distillation and chromatography to isolate the desired compound .
Chemical Reactions Analysis
o-Mentha-1(7),5,8-triene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield saturated hydrocarbons . Substitution reactions, such as halogenation, can introduce halogen atoms into the molecule, resulting in halogenated derivatives .
Scientific Research Applications
o-Mentha-1(7),5,8-triene has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities. In industry, this compound is used in the production of fragrances, flavors, and other value-added products .
Mechanism of Action
The mechanism of action of o-Mentha-1(7),5,8-triene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with ion channels and receptors in the nervous system, contributing to its analgesic effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The key structural distinction between o-Mentha-1(7),5,8-triene and its analogs lies in the position of the double bonds and substituents. Below is a comparative analysis based on molecular data from the evidence:
Table 1: Molecular Properties of Mentha Trienes
Key Observations :
- Isomerism : o- vs. p-mentha trienes differ in substituent positions (ortho vs. para), influencing their stereochemistry and reactivity.
- Functional Complexity: Unlike simpler mentha trienes, 24,25-dinorlupa-1,3,5(10)-triene is a pentacyclic triterpenoid with extended conjugation, enhancing its aromaticity and thermal stability .
Spectral and Analytical Data
Table 2: Analytical Signatures of Selected Trienes
Insights :
- Mentha Trienes : Lack detailed NMR/IR data in the evidence but are routinely analyzed via GC-MS due to their volatility .
Highlights :
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